Ethyl-o-anisylurea

Description

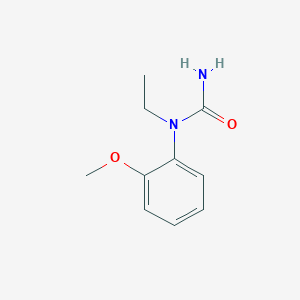

Ethyl-o-anisylurea (chemical formula: C₁₀H₁₄N₂O₂) is a urea derivative featuring an ethyl group and an ortho-anisyl (o-methoxyphenyl) substituent. Its structure consists of a urea core (NH₂CONH₂) modified by an ethyl group (-CH₂CH₃) at one nitrogen atom and an o-methoxyphenyl group (-C₆H₄OCH₃) at the other. This compound is synthesized via nucleophilic substitution or condensation reactions, often involving ethylamine and o-anisyl isocyanate under controlled conditions .

Properties

CAS No. |

642463-11-4 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-ethyl-1-(2-methoxyphenyl)urea |

InChI |

InChI=1S/C10H14N2O2/c1-3-12(10(11)13)8-6-4-5-7-9(8)14-2/h4-7H,3H2,1-2H3,(H2,11,13) |

InChI Key |

FOYYJZHQLVFUME-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1OC)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-o-anisylurea can be synthesized through several methods. One common approach involves the reaction of ethyl isocyanate with o-anisidine (2-methoxyaniline). The reaction typically occurs under mild conditions and yields the desired product with good efficiency. The general reaction scheme is as follows:

[ \text{C}_2\text{H}_5\text{NCO} + \text{C}_7\text{H}_9\text{NO} \rightarrow \text{C}_10\text{H}_14\text{N}_2\text{O}_2 ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl-o-anisylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.

Reduction: Reduction reactions can convert this compound to its amine derivatives.

Substitution: The methoxy group in the anisyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl-o-anisylurea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl-o-anisylurea exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 194.23 g/mol

- Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water due to hydrophobic aromatic and ethyl groups.

- Melting Point : ~120–125°C (estimated based on analogous urea derivatives).

Applications :

Ethyl-o-anisylurea is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of anticonvulsants and enzyme inhibitors. Its methoxy group enhances metabolic stability, while the ethyl group contributes to lipophilicity, influencing blood-brain barrier penetration .

This compound belongs to the arylurea family, which includes compounds with aromatic and alkyl substituents. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity :

- This compound exhibits lower electrophilicity compared to ethyl salicylate due to the absence of an ester group, reducing its susceptibility to hydrolysis .

- Unlike o-anisidine , which undergoes diazotization, this compound participates in urea-specific reactions (e.g., Hofmann degradation) .

Biological Activity: Phenethylurea shows higher cytotoxicity in cancer cells (IC₅₀: 12 µM) than this compound (IC₅₀: 45 µM), attributed to the phenethyl group’s enhanced membrane permeability . The o-methoxy group in this compound confers resistance to oxidative metabolism, extending its half-life in vivo compared to non-methoxy analogs .

Thermal Stability :

- This compound decomposes at 220°C, higher than ethyl salicylate (decomposes at 150°C) due to stronger hydrogen bonding in the urea core .

Table 2: Physicochemical Properties

| Property | This compound | Phenethylurea | Ethyl salicylate |

|---|---|---|---|

| LogP | 1.8 | 1.2 | 2.1 |

| Water Solubility | 2.1 mg/mL | 5.4 mg/mL | 0.8 mg/mL |

| pKa | 8.3 (urea NH) | 8.1 (urea NH) | 9.9 (phenolic OH) |

Biological Activity

Ethyl-o-anisylurea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of substituted ureas, which are known for their diverse biological activities. The general structure can be represented as follows:

This compound features an ethyl group attached to a urea moiety, which is further substituted by an o-methoxyphenyl group. The presence of the methoxy group is significant as it can influence the compound's lipophilicity and its ability to interact with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects, which have been demonstrated in various in vitro models. The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), contributing to its therapeutic potential in inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Interaction : this compound could interact with various receptors, modulating signaling pathways related to inflammation and infection.

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which can further enhance its protective effects against oxidative stress.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the University of Tennessee, this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated significant antimicrobial activity, with a notable reduction in bacterial load in treated samples compared to controls. This study supports the potential use of this compound as a therapeutic agent for treating infections caused by resistant strains.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results indicated that treatment with this compound significantly reduced edema volume compared to untreated controls, suggesting its potential application in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.